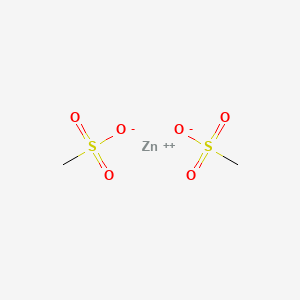

Methanesulfonic acid, zinc salt

Description

Historical Context and Evolution of Research on Methanesulfonate (B1217627) Chemistry

The journey of methanesulfonate chemistry begins with the discovery of its parent acid, methanesulfonic acid (MSA). German chemist Hermann Kolbe first identified MSA between 1842 and 1845, initially naming it methyl hyposulphuric acid. wikipedia.org Kolbe's work built upon earlier investigations by Berzelius and Marcet in 1813. wikipedia.org Throughout the 19th century, the name evolved to methyl sulphonic acid. wikipedia.org

For a long period, MSA was considered a specialty chemical produced for a niche market, which made it relatively expensive. rsc.org A significant development in its synthesis was a 1950 patent that described heating methane (B114726) and sulfur trioxide under pressure with a mercury catalyst. acs.org However, the industrial-scale production processes were not always aligned with the principles of green chemistry. rsc.org

The last few decades have seen substantial improvements. In the 1960s, the term "mesyl" was coined, and the acid became known as mesylic acid. wikipedia.org Pennwalt Corporation developed a chlorine-oxidation process in 1967. wikipedia.org More recently, a drive towards greener and more cost-effective methods has led to significant innovations. In 2016, Grillo-Werke AG in Germany developed a process based on the direct reaction of methane and oleum, a technology later acquired by BASF. wikipedia.orgacs.org This evolution from a costly specialty item to a more accessible commodity chemical has paved the way for expanded research into its salts, including zinc methanesulfonate. rsc.orgacs.org

Academic Significance of Zinc Methanesulfonate in Contemporary Chemical Sciences

In modern chemical research, zinc methanesulfonate has emerged as a key compound in several advanced fields, primarily due to the high solubility of its metal salts and its environmentally benign characteristics compared to traditional mineral acids. rsc.orgnih.govrsc.org

Electrochemistry and Energy Storage: A major area of interest is its use as an electrolyte in aqueous zinc-ion batteries (ZIBs). nih.gov ZIBs are considered promising alternatives to lithium-ion batteries due to the high abundance and safety of zinc. nih.govresearchgate.net Research has shown that zinc methanesulfonate electrolytes can solve critical issues like poor reversibility and dendrite formation on zinc anodes that are common in conventional electrolytes like zinc sulfate (B86663). nih.gov The bulky methanesulfonate anion (CH₃SO₃⁻) regulates the solvation structure of the Zn²⁺ ion, which helps to slow hydrogen evolution side reactions and promotes smoother zinc plating. nih.govacs.org This leads to significantly improved battery performance, including higher specific capacity and long-term cycling stability. nih.govacs.org

| Electrolyte | Specific Capacity (at 0.1 A g⁻¹) | Cyclic Stability | Coulombic Efficiency | Reference |

|---|---|---|---|---|

| 3 mol L⁻¹ Zn(CH₃SO₃)₂ | 350 mAh g⁻¹ | > 800 hours | > 98% | nih.govacs.org |

| ZnSO₄ | 213 mAh g⁻¹ | Not specified | Not specified | nih.govacs.org |

Hydrometallurgy: Zinc methanesulfonate plays a role in the sustainable recovery of metals. Studies have investigated the use of methanesulfonic acid for leaching lead and zinc from industrial residues such as jarosite. rsc.orgresearchgate.net In these processes, zinc methanesulfonate is formed in the solution. The solubility of zinc methanesulfonate is a critical factor; for instance, its solubility decreases at very high MSA concentrations and lower temperatures, which can lead to its precipitation. rsc.orgacs.org This property can be harnessed for the selective recovery of different metals. rsc.org The formation of hydrates, such as Zn(CH₃SO₃)₂·4H₂O and Zn(CH₃SO₃)₂·12H₂O, at different temperatures is also a key aspect of its phase behavior in aqueous systems. acs.orgacs.org

| Compound | Stable Temperature Range | Key Characteristic | Reference |

|---|---|---|---|

| Zn(CH₃SO₃)₂·12H₂O | Forms below 26 °C | Solubility decreases abruptly below this temperature. | acs.org |

| Zn(CH₃SO₃)₂·4H₂O | Stable at 25 °C, even in high ZnCl₂ concentrations | Its solubility changes more slowly with temperature compared to the dodecahydrate. | acs.orgacs.org |

Catalysis: In the field of catalysis, zinc-based catalysts modified with methanesulfonic acid have demonstrated high efficacy. A novel catalyst system, Zn-1.5MSA/MCM-41, was developed for the hydration of acetylene (B1199291). rsc.org This catalyst showed excellent performance and stability, achieving about 80% acetylene conversion. rsc.org The methanesulfonate component was found to increase the acidity of the catalyst and inhibit the loss of zinc, which are key factors in its enhanced stability and activity. rsc.org

| Metric | Value | Operating Time | Reference |

|---|---|---|---|

| Acetylene Conversion | ~80% | 150 hours | rsc.org |

| Acetaldehyde (B116499) Selectivity Decrease | ~8% | 150 hours | rsc.org |

| Zinc Species Loss | ~20.9% | 150 hours | rsc.org |

Scope and Objectives of Scholarly Inquiry into Zinc Methanesulfonate Systems

The overarching goal of current and future research on zinc methanesulfonate systems is to leverage its favorable properties to develop greener, more efficient, and economically viable technologies.

The primary objectives can be summarized as follows:

Developing Advanced Energy Storage Solutions: The foremost objective is to establish zinc methanesulfonate as a superior electrolyte for next-generation aqueous zinc-ion batteries. nih.gov Scholarly inquiry aims to fully understand the mechanism by which the methanesulfonate anion influences zinc deposition and stripping, with the goal of completely suppressing dendrite growth and achieving near-perfect Coulombic efficiency over thousands of cycles. nih.govresearchgate.net The exploration of this "green" electrolyte system is a key part of the broader effort to find sustainable alternatives to lithium-ion technology. nih.govacs.org

Advancing Circular Hydrometallurgy: Research in this area seeks to design and optimize closed-loop systems for recovering valuable metals from industrial waste streams. rsc.orgresearchgate.net The objective is to use methanesulfonic acid as a leachant to create pregnant leach solutions containing zinc methanesulfonate and other metal salts, from which metals can be selectively recovered. rsc.orgresearchgate.net Future work will focus on improving the efficiency of these processes and scaling them for industrial application, contributing to a more circular economy. rsc.org

Creating Robust Catalytic Systems: In catalysis, the goal is to design highly stable and selective heterogeneous catalysts. For systems involving zinc methanesulfonate, research aims to understand the precise interaction between the zinc species and the methanesulfonate ligand to prevent deactivation from coking or leaching of the active metal. rsc.org The objective is to create catalysts that can operate efficiently for extended periods, making industrial chemical transformations more sustainable. rsc.org

Properties

CAS No. |

33684-80-9 |

|---|---|

Molecular Formula |

C2H6O6S2Zn |

Molecular Weight |

255.6 g/mol |

IUPAC Name |

zinc;methanesulfonate |

InChI |

InChI=1S/2CH4O3S.Zn/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 |

InChI Key |

MKRZFOIRSLOYCE-UHFFFAOYSA-L |

Canonical SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Techniques

Investigation of Direct Dissolution Pathways for Zinc Methanesulfonate (B1217627) Synthesis

The most straightforward methods for producing zinc methanesulfonate involve the direct reaction of a zinc source with methanesulfonic acid. These methods are often favored for their simplicity and high yield.

Reaction of Metallic Zinc with Methanesulfonic Acid

The direct reaction of metallic zinc with methanesulfonic acid represents a fundamental approach to synthesizing zinc methanesulfonate. In this reaction, zinc metal is dissolved in an aqueous solution of methanesulfonic acid, leading to the formation of zinc methanesulfonate and the evolution of hydrogen gas. rsc.org The reaction is typically driven to completion by the release of chemical potential associated with the reduction of a proton. googleapis.com To achieve a practical reaction rate, it is often necessary to use zinc with a high surface area. googleapis.com

The general chemical equation for this reaction is: Zn(s) + 2CH₃SO₃H(aq) → Zn(CH₃SO₃)₂(aq) + H₂(g) rsc.org

Utilization of Zinc Oxides and Hydroxides as Precursors

A common and effective method for the synthesis of zinc methanesulfonate involves the neutralization of methanesulfonic acid with zinc oxide or zinc hydroxide (B78521). rsc.org This acid-base reaction is a direct and often clean route to the desired salt.

For the synthesis using zinc oxide, the powdered oxide is gradually added to a heated aqueous solution of methanesulfonic acid, typically at temperatures ranging from 50 to 80°C. rsc.org The use of a stoichiometric amount or a slight excess of the acid ensures the complete dissolution of the oxide. rsc.org The resulting solution is then typically filtered to remove any insoluble impurities, followed by concentration via evaporation and subsequent crystallization to yield the product. rsc.org

A representative reaction using zinc oxide is as follows: ZnO(s) + 2CH₃SO₃H(aq) → Zn(CH₃SO₃)₂(aq) + H₂O(l)

Similarly, zinc hydroxide can be used as the precursor. It is recommended to use freshly precipitated hydroxides to avoid issues with passivation that can slow down the reaction. Like zinc oxide, zinc hydroxide reacts with methanesulfonic acid in a neutralization reaction to form zinc methanesulfonate and water.

The reaction with zinc hydroxide is represented by: Zn(OH)₂(s) + 2CH₃SO₃H(aq) → Zn(CH₃SO₃)₂(aq) + 2H₂O(l)

| Precursor | Reactant | Typical Conditions | Product |

| Metallic Zinc | Methanesulfonic Acid | High surface area zinc, aqueous solution | Zinc Methanesulfonate, Hydrogen Gas |

| Zinc Oxide | Methanesulfonic Acid | 50-80°C, aqueous solution | Zinc Methanesulfonate, Water |

| Zinc Hydroxide | Methanesulfonic Acid | Freshly precipitated hydroxide recommended | Zinc Methanesulfonate, Water |

Synthesis through Anion Exchange Reactions

Anion exchange reactions provide an alternative route to zinc methanesulfonate, particularly when starting from other zinc salts like zinc chloride.

Reaction with Metal Chloride Salts and Subsequent Hydrochloric Acid Removal

Zinc methanesulfonate can be synthesized by reacting zinc chloride with methanesulfonic acid. rsc.org This method presents the challenge of removing the resulting hydrochloric acid to drive the reaction to completion. rsc.org The removal of hydrochloric acid can be accomplished through techniques such as vacuum distillation or solvent extraction. rsc.org However, complete removal of chloride ions can be difficult to achieve. rsc.org

The equilibrium for this reaction is: ZnCl₂(aq) + 2CH₃SO₃H(aq) ⇌ Zn(CH₃SO₃)₂(aq) + 2HCl(aq)

Precipitation Driven by Silver(I) Chloride Formation

A highly effective method for driving the synthesis of metal methanesulfonates to completion is through the precipitation of an insoluble silver halide. In this approach, a soluble zinc salt, such as zinc chloride, is reacted with silver methanesulfonate. The strong driving force for this reaction is the formation of a highly insoluble silver chloride precipitate, which can be easily removed by filtration, leaving the desired zinc methanesulfonate in the solution. googleapis.com

This type of reaction is typically run with stoichiometrically equivalent amounts of the reactants to avoid contamination of the final product with unreacted starting materials. googleapis.com

An analogous reaction demonstrating this principle is the synthesis of ferrous methanesulfonate: FeCl₂(aq) + 2Ag(CH₃SO₃)(aq) → Fe(CH₃SO₃)₂(aq) + 2AgCl(s)↓ googleapis.com

This method provides a clean route to the desired methanesulfonate salt, free from chloride ion contamination.

| Reactant 1 | Reactant 2 | Driving Force | Byproduct |

| Zinc Chloride | Methanesulfonic Acid | Removal of HCl (distillation/extraction) | Hydrochloric Acid |

| Zinc Chloride | Silver Methanesulfonate | Precipitation of AgCl | Silver Chloride |

Electrochemical Synthesis Approaches

Electrochemical methods offer a high-purity route for the preparation of metal methanesulfonates, including zinc methanesulfonate. The primary electrochemical technique is the anodic dissolution of the metal in a methanesulfonic acid electrolyte. rsc.orggoogleapis.com

This process involves using a zinc metal anode in an electrochemical cell containing a solution of methanesulfonic acid. googleapis.com When an electrical potential is applied, the zinc anode is oxidized and dissolves into the electrolyte as zinc ions, which then combine with the methanesulfonate anions to form zinc methanesulfonate. googleapis.com To prevent the redeposition of the zinc at the cathode, a divided cell, often separated by an anion exchange membrane, is used. rsc.org This membrane allows the transport of methanesulfonate anions from the catholyte to the anolyte while preventing the passage of the newly formed zinc cations in the opposite direction. rsc.orggoogleapis.com

The key processes in the electrochemical cell are:

Anode (Oxidation): Zn(s) → Zn²⁺(aq) + 2e⁻

Cathode (Reduction): 2H⁺(aq) + 2e⁻ → H₂(g)

This method can be a cost-effective route for the commercial production of large quantities of certain metal methanesulfonates and allows for the preparation of high-purity products. googleapis.com

Anodic Dissolution of Zinc in Methanesulfonic Acid Electrolytes

A prominent electrochemical method for synthesizing zinc methanesulfonate involves the anodic dissolution of zinc metal within a methanesulfonic acid electrolyte. This process is integral to the negative electrode reactions in certain types of hybrid redox flow batteries. researchgate.net In this system, metallic zinc is oxidized, dissolving into the methanesulfonic acid solution to form zinc(II) ions, while methanesulfonate anions act as the charge-balancing species, resulting in the in-situ formation of zinc methanesulfonate. The electrochemistry is characterized by the deposition and dissolution of zinc, which are fundamental reactions for the battery's operation. researchgate.net The use of aqueous methanesulfonic acid provides the medium for these electrochemical reactions to occur. researchgate.net

Optimized Electrochemical Cell Designs for High Purity Product

The design of the electrochemical cell is crucial for achieving a high-purity product. In applications such as zinc-based redox flow batteries, the cell configuration is optimized to support high energy density and stable cycling. For instance, in Zn-Ce systems, a high cell voltage is a key feature. researchgate.net For the synthesis of pure zinc methanesulfonate, cell design would focus on maximizing the efficiency of zinc dissolution while minimizing side reactions, such as hydrogen evolution. Research shows that certain additives to the electrolyte can increase the overpotential for hydrogen evolution, effectively suppressing this competing reaction. researchgate.net Furthermore, hybrid electrolyte systems, such as those using co-solvents like ethylene (B1197577) glycol, have been designed to stabilize the zinc anode by forming a protective interphase, which can prevent dendritic growth and other side reactions that might introduce impurities. researchgate.net The separation of anolyte and catholyte compartments, often by a membrane like Nafion 117, is a standard design feature to prevent cross-contamination of electroactive species. researchgate.net

Optimization of Synthetic Parameters and Reaction Conditions

The optimization of reaction conditions is paramount in both traditional and advanced syntheses to ensure high yield and purity of zinc methanesulfonate.

Influence of Reactant Concentration and Molar Ratios

The concentration of reactants and their molar ratios significantly affect the synthesis of zinc methanesulfonate and related compounds. In a conventional synthesis, zinc methanesulfonate can be prepared by reacting zinc oxide with an aqueous solution of methanesulfonic acid. prepchem.com The relative amounts of the reactants are critical; one documented preparation uses 7 parts zinc oxide to 22.6 parts of a 70% aqueous methanesulfonic acid solution. prepchem.com

In the development of zinc-based catalysts, the molar ratio of methanesulfonic acid (MSA) to the zinc source (e.g., ZnCl₂) has a profound impact on catalytic performance and stability. A study on a Zn-MSA/MCM-41 catalyst for acetylene (B1199291) hydration tested various MSA/ZnCl₂ molar ratios (x = 0.5, 0.75, 1, 1.25, 1.5, and 2). It was found that a molar ratio of 1.5 (Zn-1.5MSA/MCM-41) exhibited outstanding stability and high conversion rates. rsc.org This suggests that an optimal ratio exists where the ligand (MSA) effectively improves the dispersion and activity of the zinc species. rsc.org

Similarly, studies on the synthesis of other zinc-based materials, like Zeolitic Imidazolate Framework-8 (ZIF-8), show that the molar ratio of the organic linker to the zinc source influences crystallinity, yield, and particle size. nih.gov Increasing the molar ratio of linker to zinc up to an optimal point (a ratio of 8 in one study) improved the product's characteristics, after which excess linker was detrimental. nih.gov This principle of an optimal molar ratio is broadly applicable to coordination compound synthesis.

| Catalyst (Zn-xMSA/MCM-41) | Molar Ratio (x) | Initial Acetylene Conversion (%) | Notes |

|---|---|---|---|

| Zn/MCM-41 | 0 | ~92% (initially), dropping to 68% after 10h | Demonstrates poor stability without MSA ligand. |

| Zn-1.5MSA/MCM-41 | 1.5 | 99% | Exhibited outstanding stability over 150h. |

Impact of Temperature and Reaction Duration

Temperature and reaction time are critical parameters that control reaction kinetics and product formation. In one reported synthesis of zinc methanesulfonate, the reaction mixture was heated at 150°C for two hours. prepchem.com The thermal stability of the compound is a key consideration; a Zn-MSA catalyst was shown to be stable at typical reaction temperatures, with decomposition of the MSA ligand occurring at much higher temperatures (325–500 °C). rsc.org

Studies on the synthesis of zinc oxide nanoparticles provide analogous insights. Increasing the synthesis temperature can lead to larger particle sizes due to enhanced aggregation and collision frequency among nucleating atoms. nih.govresearchgate.net For example, ZnO nanoparticles synthesized at 28°C were significantly smaller (8–46 nm) than those synthesized at 60°C (73–123 nm). nih.gov However, temperature can also have the opposite effect in some systems; one study on zinc sulfide (B99878) synthesis found that increasing the calcination temperature from 350°C to 400°C led to a decrease in crystal size. jacsdirectory.com

Reaction duration also plays a crucial role. In the hydrothermal synthesis of ZnO, both reaction time and temperature were found to affect the shape and size of the nanoparticles, with longer times and higher temperatures leading to the formation of nanorod clusters as smaller particles coalesce. core.ac.uk For the Zn-1.5MSA/MCM-41 catalyst, a reaction duration of 150 hours was used to demonstrate its high stability, with acetylene conversion remaining above 90% for the first 70 hours. rsc.org

| Synthesis Temperature (°C) | Resulting Particle Size (nm) | Reference |

|---|---|---|

| 28 | 8 - 46 | nih.gov |

| 60 | 73 - 123 | nih.gov |

| 65 | 98 ± 43 | researchgate.net |

| 70 | 135 ± 77 | researchgate.net |

| 75 | 458 ± 243 | researchgate.net |

Role of Solvents and Co-solvents in Reaction Efficiency

The choice of solvent is fundamental to controlling the synthesis of zinc methanesulfonate. Water is a common solvent, used to prepare aqueous solutions of methanesulfonic acid for reaction with zinc oxide. prepchem.com Methanesulfonic acid itself can act as a leaching agent and solvent, particularly for recovering metals from industrial residues. rsc.orgresearchgate.net The solubility of the resulting metal methanesulfonate salts is a key factor; high concentrations of MSA can lead to the precipitation of iron and zinc methanesulfonate salts due to their limited solubility in water-lean MSA. rsc.orgresearchgate.net

The solvent medium can dictate the morphology and properties of the final product. In the synthesis of ZnO nanoparticles, using ethanol (B145695) as a solvent promoted preferential growth along the researchgate.net direction, resulting in nanorods, whereas methanol (B129727) inhibited this growth, leading to platelet-like particles. nih.gov This demonstrates the powerful role of the solvent in directing crystal growth. nih.gov

Co-solvents are also employed to modify reaction conditions and improve efficiency. In electrochemical systems, such as Zn-S batteries, hybrid aqueous electrolytes using ethylene glycol as a co-solvent have been developed. researchgate.net This "cocktail" approach can stabilize the zinc anode and facilitate the desired electrochemical reactions. researchgate.net The synthesis of ZIF-8 in different media (aqueous vs. alcoholic) also showed that the solvent significantly affects the product's morphology, size distribution, and crystallinity, with methanolic media yielding a higher quality product in one study. meddocsonline.org

Advanced Purification Techniques for Synthetic Products

Achieving high purity for the synthesized zinc methanesulfonate often requires specific purification steps to remove unreacted precursors, by-products, and other impurities. A common and straightforward method is recrystallization from a suitable solvent, typically water, especially if an excess of a soluble precursor was used in the synthesis. rsc.org

For removing specific ionic impurities, more targeted methods are available. If the synthesis route involves chloride-containing precursors, residual chloride ions can be difficult to remove. A potential method involves the addition of silver carbonate to an aqueous solution of the product. This precipitates insoluble silver chloride, which can be removed by filtration. nih.gov

Washing the crude product with organic solvents is another effective technique. A protocol for purifying zinc sulphinates, which are structurally related to methanesulfonates, involves washing the solid product with a mixture of ethyl acetate (B1210297) and dichloromethane (B109758) to remove organic impurities. nih.gov For removing unwanted metal ions, a process known as cementation can be used, where a more electropositive metal (like zinc powder itself) is added to a solution to displace and precipitate less electropositive metal ions such as lead, copper, and cadmium. google.com The solid precipitate is then removed by filtration. google.com

Recrystallization from Aqueous and Non-aqueous Systems

The purification of methanesulfonic acid, zinc salt (zinc methanesulfonate) is crucial for its various industrial applications, including electroplating and as a catalyst. Recrystallization is a primary technique employed to enhance the purity of the synthesized salt. This can be performed using either aqueous or non-aqueous solvent systems, with the choice of solvent significantly impacting the final product's purity and hydration state.

Aqueous Recrystallization

A common and straightforward method for purifying zinc methanesulfonate involves recrystallization from an aqueous solution. This process typically follows the direct neutralization of zinc oxide with methanesulfonic acid. After the initial reaction, the solution is filtered to remove insoluble impurities and then concentrated by evaporating the water. Subsequent cooling of the concentrated solution allows for the crystallization of zinc methanesulfonate. A key advantage of this method is its simplicity and the potential for high yields, often exceeding 90% under optimized conditions.

However, the hydration state of the resulting zinc methanesulfonate is highly dependent on the crystallization conditions, particularly the temperature at which crystallization occurs. For instance, crystallization at reduced temperatures from an aqueous solution typically yields the tetrahydrate form, Zn(CH₃SO₃)₂·4H₂O. The process mirrors industrial practices for similar salts like zinc sulfate (B86663), where controlled evaporation is critical to prevent premature crystallization and to obtain crystals of a desired size and quality. google.com

Non-aqueous Recrystallization

Recrystallization from non-aqueous solvents offers an alternative route for purifying zinc methanesulfonate, particularly when aiming for an anhydrous product or when dealing with impurities that are soluble in water. Ethanol is a commonly used non-aqueous solvent for this purpose. The general procedure involves dissolving the crude zinc methanesulfonate in hot ethanol and then allowing the solution to cool, which induces crystallization of the purified salt. The lower solubility of the salt in ethanol at reduced temperatures facilitates its separation.

Another non-aqueous approach involves the use of acetone (B3395972). After a metathesis reaction, such as between zinc chloride and methanesulfonic acid, the addition of acetone to the reaction mixture can induce the crystallization of zinc methanesulfonate. Furthermore, washing the solid product with a hydrophilic organic solvent like acetone or ether can be employed to remove residual impurities. googleapis.com

The choice between aqueous and non-aqueous recrystallization depends on the desired final product specifications and the nature of the impurities to be removed. While aqueous recrystallization is often simpler and yields hydrated forms of the salt, non-aqueous methods can provide the anhydrous form and may be more effective for certain types of impurities.

Separation Strategies for Residual Impurities

Following the initial synthesis and primary purification steps like recrystallization, residual impurities may still be present in the zinc methanesulfonate product. These impurities can originate from the raw materials or be byproducts of the synthesis reaction. Several advanced techniques are employed to remove these trace contaminants and achieve high-purity zinc methanesulfonate.

One significant challenge in the synthesis of zinc methanesulfonate via a metathesis reaction with zinc chloride is the removal of residual chloride ions. rsc.org These ions can be difficult to eliminate completely. One strategy involves vacuum distillation to remove the hydrochloric acid formed during the reaction. Alternatively, neutralization with a weak base can be employed. Solvent extraction presents another option for the removal of hydrochloric acid, although this introduces the challenge of completely removing the organic solvent afterward. rsc.org

In hydrometallurgical applications where methanesulfonic acid is used to leach metals like zinc from ores or industrial residues, the resulting pregnant leach solution contains various metal ions. rsc.org For instance, when leaching lead and zinc from iron-rich jarosite residues, the solution will contain iron methanesulfonate as a major impurity. rsc.orgresearchgate.net The limited solubility of iron and zinc methanesulfonate salts in water-lean methanesulfonic acid can be exploited for separation. rsc.org At high concentrations of methanesulfonic acid (above 90 vol%), a precipitate containing iron and some zinc methanesulfonate forms, which can be separated from the lead-rich solution.

Further purification can be achieved through techniques such as adsorption. epo.org Adsorption methods, which can involve physisorption or chemisorption, are effective in removing trace impurities. epo.org For instance, after distillation, the purified methanesulfonic acid can be passed through an adsorbent bed to capture any remaining contaminants. epo.org

In some specialized applications, such as the purification of zinc-containing proteins, immobilized metal affinity chromatography (IMAC) is utilized. nih.gov This technique separates proteins based on their affinity for chelated metal ions. While this is a biological application, the principle of using affinity-based separation could potentially be adapted for the high-purity separation of inorganic zinc compounds.

A summary of separation strategies for common impurities is presented in the table below:

| Impurity | Separation Strategy | Principle |

| Residual Hydrochloric Acid | Vacuum Distillation | Removal of volatile HCl from the less volatile zinc methanesulfonate solution. |

| Neutralization | Reaction of HCl with a weak base to form a salt that can be separated. | |

| Solvent Extraction | Selective transfer of HCl into an immiscible organic solvent. rsc.org | |

| Iron Methanesulfonate | Precipitation | Exploiting the lower solubility of iron methanesulfonate in concentrated methanesulfonic acid solutions. rsc.org |

| Other Metal Ions | Adsorption | Selective binding of impurity ions onto the surface of an adsorbent material. epo.org |

The selection of an appropriate separation strategy depends on the specific impurities present, their concentrations, and the desired purity level of the final zinc methanesulfonate product. A combination of these techniques is often employed to achieve the stringent purity requirements of various industrial applications.

Coordination Chemistry and Structural Elucidation

Investigation of Zinc Ion Coordination Environment in Methanesulfonate (B1217627) Complexes

The environment surrounding the central zinc ion in methanesulfonate complexes is a subject of detailed structural analysis, revealing how the zinc ion interacts with its surrounding ligands.

In biological and chemical systems, the zinc(II) ion, classified as a hard acid, preferentially coordinates with first-row donor atoms like oxygen and nitrogen, and to a lesser extent, with the second-row donor atom sulfur. nih.gov For zinc methanesulfonate, particularly in aqueous solutions, the primary ligand donors are the oxygen atoms from the methanesulfonate (CH₃SO₃⁻) anions and the oxygen atoms of water molecules. wikipedia.org The sulfonate group acts as a ligand, coordinating to the zinc center through its oxygen atoms.

The coordination number for zinc typically ranges from four to six, with three, seven, and eight being less common. researchgate.net Consequently, the most prevalent coordination geometries are tetrahedral (for coordination number 4) and octahedral (for coordination number 6). wikipedia.orgresearchgate.net

In the case of zinc methanesulfonate, the coordination environment is highly dependent on the state of hydration. The aqueous zinc ion itself exists as the octahedral aqua complex, [Zn(H₂O)₆]²⁺. wikipedia.org When forming solid salts from aqueous solutions, various hydrates of zinc methanesulfonate can be isolated, such as zinc methanesulfonate tetrahydrate (Zn(CH₃SO₃)₂·4H₂O) and zinc methanesulfonate dodecahydrate (Zn(CH₃SO₃)₂·12H₂O). researchgate.netacs.org

Structural analysis of the dodecahydrate has been performed, revealing a specific crystalline structure. researchgate.net This adaptability allows zinc to form complexes with varied geometries, from tetrahedral to octahedral, depending on the surrounding ligands. nih.gov

| Coordination Number | Geometry | Prevalence |

|---|---|---|

| 4 | Tetrahedral | Most prevalent geometry, found in many complexes like ZnCl₄²⁻ and in enzymes. wikipedia.orgresearchgate.net |

| 5 | Trigonal Bipyramidal / Square Pyramidal | Less common, but occurs in catalytic sites of some enzymes. researchgate.netnih.gov |

| 6 | Octahedral | Common, especially in aqueous solutions (e.g., [Zn(H₂O)₆]²⁺) and hydrated salts. wikipedia.orglibretexts.org |

Formation and Stability of Zinc Methanesulfonate Coordination Compounds

The formation of zinc methanesulfonate complexes is an equilibrium process, the stability of which is quantified by formation constants and influenced by environmental factors such as pH.

For zinc complexes, these constants can be determined using various analytical techniques. Isothermal titration calorimetry (ITC), for instance, can directly measure the thermodynamic parameters (enthalpy and binding constant) of complex formation. nih.gov Other methods include potentiometric titrations and the method of continuous variations (Job's Plot), which uses spectroscopy to determine the stoichiometry and formation constant of a complex ion. libretexts.org

The formation of the zinc-ammonia complex ion provides a well-documented example of this type of equilibrium: Zn²⁺(aq) + 4NH₃(aq) ⇌ [Zn(NH₃)₄]²⁺(aq) The formation constant (K_f) for this reaction is 3.6 x 10⁸, indicating a strong, product-favored equilibrium. youtube.com While specific K_f values for zinc methanesulfonate are not detailed in the available literature, the principles and methods of determination are directly applicable.

The stability and formation of zinc complexes are significantly dependent on the pH of the solution. researchgate.net This is because the hydrogen ion (H⁺) can compete with the zinc ion (Zn²⁺) for the same binding sites on the ligands. plos.org

Studies on the complexation of zinc with various organic ligands, such as those containing sulfonic acid or carboxylic acid groups, demonstrate this effect clearly. As pH decreases (acidity increases), the concentration of H⁺ ions rises, leading to increased protonation of the ligand's donor atoms. This competition reduces the availability of binding sites for Zn²⁺, thus decreasing the extent of complex formation. plos.org Conversely, as pH increases, deprotonation of the ligand makes the donor atoms more available, favoring stronger and more extensive complexation with zinc. plos.org

For example, research on zinc complexation with dissolved organic carbon from leachate-polluted groundwater showed that the conditional complex formation constant (log K_c) increased with rising pH, indicating more robust complex formation under less acidic conditions. The speciation of zinc in a simple aqueous solution is itself pH-dependent, shifting from the fully hydrated [Zn(H₂O)ₓ]²⁺ ion to various zinc aqua-hydroxo complexes as the pH increases. researchgate.net

| pH Condition | Dominant Process | Outcome |

|---|---|---|

| Low pH (Acidic) | Competition from H⁺ ions for ligand binding sites. | Reduced formation of Zn-ligand complexes. plos.org |

| High pH (Alkaline) | Deprotonation of ligands, making binding sites more available. | Enhanced formation and stability of Zn-ligand complexes. plos.org |

Spectroscopic Characterization of Coordination Structures

A suite of spectroscopic techniques is employed to characterize the structure and bonding in zinc methanesulfonate complexes. Each method provides unique insights into the coordination environment of the zinc ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the integrity of the methanesulfonate ligand and can reveal changes in the chemical environment upon coordination to the zinc center. Upfield shifts in the ¹H resonance frequencies of chelating ligands are typically observed upon coordination to a zinc center. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is valuable for verifying the presence of the sulfonate group (SO₃) and can indicate its coordination to the metal. Changes in the position and shape of the vibrational bands of the sulfonate group can distinguish between uncoordinated and coordinated states.

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements. For zinc methanesulfonate, it confirms the +2 oxidation state of the zinc ion (Zn²⁺) by identifying its characteristic binding energy.

UV-Visible (UV-Vis) Spectroscopy : While complexes of the d¹⁰ Zn(II) ion are typically colorless, UV-Vis spectroscopy is a powerful tool for studying the formation of complexes, especially when the ligand itself has a chromophore or when charge-transfer bands appear. It is the primary technique used in the method of continuous variations (Job's Plot) to determine the stoichiometry and formation constant of complexes in solution. libretexts.org

| Technique | Information Obtained | Reference |

|---|---|---|

| ¹H NMR | Confirms ligand structure and detects changes in the electronic environment upon coordination. | nih.gov |

| FTIR | Verifies the presence and coordination mode of the methanesulfonate group. | |

| XPS | Confirms the Zn(II) oxidation state. | |

| UV-Vis | Used to study complex formation equilibria and determine formation constants. | libretexts.org |

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| Methanesulfonic acid, zinc salt | Zn(CH₃SO₃)₂ |

| Zinc | Zn |

| Zinc(II) ion | Zn²⁺ |

| Methanesulfonic acid | CH₃SO₃H |

| Methanesulfonate | CH₃SO₃⁻ |

| Water | H₂O |

| Zinc Methanesulfonate Tetrahydrate | Zn(CH₃SO₃)₂·4H₂O |

| Zinc Methanesulfonate Dodecahydrate | Zn(CH₃SO₃)₂·12H₂O |

| Zinc Chloride | ZnCl₂ |

| Ammonia | NH₃ |

Infrared (IR) Spectroscopy for Ligand Binding Assessment

Infrared (IR) spectroscopy is a important tool for probing the functional groups and binding modes within zinc methanesulfonate complexes. When supported on materials like MCM-41 mesoporous molecular sieves, the methanesulfonic acid (MSA) ligand's interaction with the zinc center can be observed through characteristic vibrational bands. researchgate.netrsc.org

Analysis of a Zn-1.5MSA/MCM-41 catalyst via Fourier-transform infrared (FT-IR) spectroscopy shows distinct absorption peaks that confirm the presence and binding of the methanesulfonate ligand. researchgate.net The spectra reveal that the coordination between the MSA ligand and the zinc species can create both Lewis and Brønsted acid sites, which is a factor in its catalytic activity. rsc.org For instance, a peak around 1450 cm⁻¹ is indicative of a Lewis acid solid catalyst, while peaks at 1545 cm⁻¹ and 1490 cm⁻¹ suggest a Brønsted acid catalyst. rsc.org The introduction of the MSA ligand to the support is confirmed by the appearance of absorption peaks around 1176-1194 cm⁻¹. researchgate.net Thermogravimetric analysis coupled with IR spectroscopy indicates that the MSA ligand begins to decompose in a temperature range of 325–500 °C. researchgate.net

Table 1: Characteristic IR Absorption Peaks for Supported Zinc Methanesulfonate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1450 | Lewis Acid Sites | rsc.org |

| 1545 and 1490 | Brønsted Acid Sites | rsc.org |

| 1176 - 1194 | Introduction of MSA Ligand | researchgate.net |

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the crystalline structure of materials. Research has shown that zinc methanesulfonate can exist in various hydrated crystalline forms. acs.org While some preparations, particularly when dispersed on a support, may result in an amorphous or poorly crystalline state researchgate.net, studies on bulk material have successfully identified and characterized its crystal structures.

Phase equilibria studies of the Zn(CH₃SO₃)₂–CH₃SO₃H–H₂O system have identified two stable crystalline hydrates at 298.15 K: zinc methanesulfonate tetrahydrate (Zn(CH₃SO₃)₂·4H₂O) and zinc methanesulfonate dodecahydrate (Zn(CH₃SO₃)₂·12H₂O). acs.org The tetrahydrate form is the stable phase in solutions with higher concentrations of methanesulfonic acid, while the dodecahydrate is stable in solutions with less than 5.5 wt % of the acid. acs.org The crystal structure of zinc methanesulfonate tetrahydrate is known to be isostructural with the corresponding copper(II) and iron(II) methanesulfonate tetrahydrates, where the metal cation is octahedrally coordinated by oxygen atoms from four water ligands and two methanesulfonate anions. researchgate.net

The crystallinity and phase purity of zinc methanesulfonate can be confirmed by comparing its powder XRD pattern to reference data, such as the International Centre for Diffraction Data (ICDD) reference code PDF-00-043-0002.

Table 2: Crystallographic Data for Zinc Methanesulfonate

| Parameter | Finding | Reference(s) |

| Identified Crystalline Phases | Zn(CH₃SO₃)₂·4H₂O (tetrahydrate), Zn(CH₃SO₃)₂·12H₂O (dodecahydrate) | acs.org |

| Crystal System (for Tetrahydrate) | Isostructural with Fe(CH₃SO₃)₂·4H₂O | researchgate.net |

| Coordination Geometry (for Tetrahydrate) | Octahedral coordination of Zn²⁺ | researchgate.net |

| Powder Diffraction File (PDF) Reference | ICDD PDF-00-043-0002 |

Theoretical Models for Describing Coordination Flexibility

The zinc ion (Zn²⁺) is known for its coordination flexibility, which is a key aspect of its function in both biological and chemical systems. rsc.orgresearchgate.net Unlike many transition metals, Zn²⁺ does not have a strong preference for a single coordination geometry, readily adopting four-coordinate (tetrahedral), five-coordinate, and six-coordinate (octahedral) arrangements. rsc.orgrsc.org This adaptability allows the zinc ion to accommodate a wide variety of ligands and participate in diverse chemical reactions. rsc.org

In aqueous solution, Zn²⁺ typically forms an octahedral complex with six water molecules. rsc.org However, in protein active sites or in the presence of other ligands like methanesulfonate, the coordination number can change. rsc.org This flexibility is crucial for the catalytic function of many zinc-containing enzymes, where changes in the coordination sphere may occur at different stages of a reaction. rsc.org

Theoretical models, particularly those combining quantum mechanics and molecular mechanics (QM/MM), are employed to study this dynamic behavior. researchgate.net These computational methods can simulate the interactions between the zinc ion and its ligands, providing insights into the energetic landscape of different coordination states and the dynamic interchange between them. researchgate.net For instance, QM/MM molecular dynamics simulations have been used to show that the coordination of ligands to a zinc center can change dynamically, such as a ligand shifting between monodentate and bidentate binding. researchgate.net

Research into Polymorphism and Structural Isomerism

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known phenomenon in zinc-containing coordination compounds. Research into zinc imidazolate frameworks (ZIFs), which are a type of metal-organic framework, has shown that different polymorphs can be accessed by varying synthesis conditions such as temperature. For example, two different polymorphs of a zinc imidazolate framework were found to be the thermodynamically stable phases above and below a transition temperature of approximately 360 °C. The development of methods to control polymorphism is a significant area of research, as different polymorphs can exhibit enhanced or different properties.

In addition to polymorphism, structural isomerism has also been studied in zinc complexes. In the gas phase, mass spectrometry coupled with infrared multiple photon dissociation (IRMPD) spectroscopy has been used to identify different prototropic isomers of zinc-sulfonamide complexes. These isomers differ in the site of protonation and can have significantly different energies. This research highlights the complexity of the potential energy surface for zinc coordination compounds and the existence of various stable or metastable structural arrangements.

Catalytic Applications and Mechanistic Studies

Applications in Organic Synthesis Reactions

Zinc methanesulfonate (B1217627) has proven to be a valuable catalyst in several fundamental organic reactions, including esterifications, transesterifications, Friedel-Crafts reactions, and acetylene (B1199291) hydration.

Zinc methanesulfonate has been successfully employed as a catalyst for the esterification of chloroacetic acid with various alcohols. google.com This reaction is significant in the pharmaceutical industry. Studies have shown that zinc methanesulfonate exhibits good catalytic activity for these reactions, even when using nearly equimolar amounts of the acid and alcohol.

In a specific study investigating the esterification of chloroacetic acid with isopropanol (B130326), several factors affecting the reaction were examined. Optimal conditions were identified, including the molar ratio of reactants, catalyst concentration, and reaction time. For instance, using a 1.1:1 molar ratio of isopropanol to chloroacetic acid with 0.5 mol% of zinc methanesulfonate catalyst resulted in a significant yield within 2.5 hours. The catalytic activity of zinc methanesulfonate has been compared with other Lewis acids, demonstrating its effectiveness in this transformation.

Table 1: Catalytic Performance of Zinc Methanesulfonate in the Esterification of Chloroacetic Acid with Isopropanol

| Parameter | Condition | Reference |

|---|---|---|

| Reactant Ratio | 1.1:1 (Isopropanol:Chloroacetic Acid) | |

| Catalyst Loading | 0.5 mol% (relative to chloroacetic acid) | |

| Reaction Time | 2.5 hours | |

| Water-carrying agent | Benzene | |

| Temperature | 80-85°C |

Zinc-based catalysts are widely recognized for their role in transesterification processes, a key reaction in the production of biodiesel from vegetable oils and recycled cooking oil. sciencemadness.orgsigmaaldrich.comnih.gov Transesterification involves the chemical reaction of triglycerides with an alcohol to form fatty acid alkyl esters (biodiesel) and glycerol. nih.gov While many studies focus on zinc oxides or other zinc salts, the fundamental Lewis acidic nature of the zinc ion is crucial for activating the ester bonds for transformation. researchgate.netthieme-connect.de

The catalytic activity in these systems is often attributed to the surface Zn²⁺ ions. sciencemadness.org For example, zinc oxide supported on alumina (B75360) or iron oxide has been shown to be effective in the transesterification of sunflower oil and waste cooking oil. sciencemadness.org Furthermore, zinc catalysts, known for their Lewis acidity, are explored for the depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET) through processes like glycolysis, which is a form of transesterification. researchgate.net The development of highly active and reusable zinc catalysts, such as those supported by bis(imidazole) ligands, underscores the importance of zinc compounds in promoting these reactions under mild conditions. mdpi.com

The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming C-C bonds by attaching substituents to aromatic rings, can be catalyzed by Lewis acids. rsc.org While traditional catalysts like aluminum chloride are common, research into more environmentally benign and reusable catalysts is ongoing. bohrium.com

Methanesulfonic acid (MSA) itself is utilized as a strong Brønsted acid catalyst for reactions like Friedel-Crafts alkylation. rsc.org In studies screening various catalysts for the Friedel-Crafts reaction of electron-rich arenes, methanesulfonic acid proved to be highly effective. rsc.org The same study also investigated several Lewis acids, including zinc chloride (ZnCl₂), although in that specific case, it did not promote the reaction under the tested conditions. rsc.org However, other research highlights the use of zinc-based catalysts, such as zinc oxide powder, for Friedel-Crafts acylation, noting advantages like mild reaction conditions and catalyst recyclability. mdpi.com The combined use of a zinc source and a methanesulfonate counter-ion points to the potential of zinc methanesulfonate to act as a Lewis acid catalyst in these transformations.

A significant application of zinc methanesulfonate is in the hydration of acetylene to produce acetaldehyde (B116499), a valuable process in the chemical industry. researchgate.net A novel zinc-based catalyst system modified with a methanesulfonic acid (MSA) ligand has been developed and shown to be highly effective for this reaction. rsc.orgresearchgate.net

The addition of the MSA ligand was found to be crucial for improving the catalytic activity and stability of the zinc catalyst. researchgate.net Characterization studies revealed that the MSA ligand helps to provide more acid sites and improves the dispersion of the metal on the catalyst support, such as MCM-41. researchgate.net This enhanced dispersion and acidity contribute to high conversion rates and selectivity.

Table 2: Catalytic Performance of Zn-1.5MSA/MCM-41 in Acetylene Hydration

| Performance Metric | Result | Duration | Reference |

|---|---|---|---|

| Acetylene Conversion | ~99% (initial) | 150 hours | researchgate.net, |

| Acetaldehyde Selectivity | >70% | 150 hours | researchgate.net, |

| Acetylene Conversion | >90% | Within 70 hours | |

| Acetaldehyde Selectivity | ~74% | Within 70 hours | |

| Acetylene Conversion | 78% | After 150 hours | |

| Acetaldehyde Selectivity | 70% | After 150 hours |

Investigation of Catalytic Activity and Selectivity Profiles

The catalytic activity and selectivity of zinc methanesulfonate are central to its utility. In the hydration of acetylene, a catalyst composed of zinc with a methanesulfonic acid ligand supported on MCM-41 (Zn-1.5MSA/MCM-41) demonstrated outstanding performance. rsc.org It achieved an acetylene conversion rate of 99% with a selectivity towards acetaldehyde of over 70%. rsc.org The addition of the MSA ligand was proven to be excellent for enhancing the catalytic activity of the zinc-based catalyst. researchgate.net This enhancement is attributed to the creation of more acid sites and better dispersion of the zinc species on the support material. researchgate.net

Similarly, in the esterification of chloroacetic acid with alcohols, zinc methanesulfonate is reported to have good catalytic activity. Its effectiveness is comparable to other Lewis acids, making it a viable option for promoting these types of condensation reactions. The selectivity of zinc-based catalysts is also a key feature in other transformations, such as the electroreduction of carbon dioxide, where catalyst morphology can influence the product outcome.

Studies on Catalyst Reusability and Long-Term Stability

A crucial aspect of a modern catalyst is its reusability and long-term stability, which impacts its economic and environmental viability. Zinc methanesulfonate has shown positive results in this regard. In studies on the esterification of chloroacetic acid, the catalyst was found to be reusable without a significant loss of its catalytic activity. google.com

The long-term stability of the zinc-methanesulfonic acid catalyst system has been rigorously tested in the context of acetylene hydration. researchgate.net The Zn-1.5MSA/MCM-41 catalyst exhibited remarkable stability, operating for 150 hours with only a moderate decrease in performance. rsc.org After 150 hours of reaction, the acetylene conversion was still at 78%, and acetaldehyde selectivity remained at 70%. Studies into the deactivation mechanism revealed that the primary causes for the eventual loss of activity were the aggregation of zinc species and the physical loss of active zinc from the catalyst support. researchgate.net Despite this, the addition of the MSA ligand was shown to effectively reduce the rate of catalyst deactivation compared to an unsupported zinc catalyst.

Mechanistic Elucidation of Zinc Methanesulfonate-Catalyzed Reactions

The catalytic activity of zinc methanesulfonate is multifaceted, involving roles as both a Brønsted and a Lewis acid. The specific mechanism often depends on the reaction conditions and the substrate involved.

Role as a Brønsted Acid Catalyst

While the zinc ion (Zn²⁺) primarily functions as a Lewis acid, the methanesulfonate (MSA) component can impart Brønsted acidity to the catalytic system. In a study involving a zinc-based catalyst supported on MCM-41 for acetylene hydration, the addition of methanesulfonic acid was shown to introduce Brønsted acid characteristics. rsc.org Infrared spectroscopy of pyridine (B92270) adsorption on the Zn-1.5MSA/MCM-41 catalyst revealed absorption peaks indicative of Brønsted acid sites, which were absent in the catalyst without the MSA ligand (Zn/MCM-41). rsc.org The latter only showed features of a Lewis acid solid catalyst. rsc.org This suggests that the coordination of the MSA ligand can generate Brønsted acidity, which may work in synergy with the Lewis acidic zinc center to enhance catalytic performance. rsc.org

Influence of Ligand Modification on Catalytic Performance

The modification of the ligand environment around the zinc center is a critical strategy for tuning the performance of zinc methanesulfonate-based catalysts. The introduction of methanesulfonic acid as a ligand in a zinc-based catalyst for acetylene hydration has been shown to be highly beneficial. rsc.org

Key research findings indicate that the MSA ligand:

Increases Acid Sites: The addition of the MSA ligand provides more acid sites on the catalyst surface. rsc.org

Improves Metal Dispersion: It enhances the dispersion of the active zinc species, preventing aggregation which is a common cause of catalyst deactivation. rsc.org

Enhances Catalytic Stability: A Zn-1.5MSA/MCM-41 catalyst demonstrated outstanding stability, maintaining high acetylene conversion (99%) and acetaldehyde selectivity (above 70%) for over 150 hours. rsc.org In contrast, the loss of active Zn species was a primary reason for the deactivation of the unmodified zinc catalyst. rsc.org

The mechanism involves the coordination of the MSA ligand with the zinc species, which in turn influences the electronic properties and stability of the active sites. This stabilization and the increase in acid sites are credited with the observed improvement in catalytic activity and longevity. rsc.org

Comparative Studies with Other Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst is significantly influenced by the nature of its counter-ion. Non-coordinating or weakly coordinating anions, such as methanesulfonate and triflate, typically render the metal center more electron-deficient and, therefore, a stronger Lewis acid compared to catalysts with more coordinating anions like chloride.

While direct, side-by-side comparisons in the literature for a single reaction under identical conditions are sparse, the general principles of Lewis acidity allow for a qualitative and illustrative comparison. For instance, in classic Lewis acid-catalyzed reactions like the Biginelli or Friedel-Crafts reactions, catalysts are chosen based on their strength and compatibility with the reaction substrates. academie-sciences.frresearchgate.net Catalysts like ZnCl₂, FeCl₃, and AlCl₃ are commonly used but often required in stoichiometric amounts. academie-sciences.frresearchgate.net More advanced catalysts, such as those with triflate (OTf) or methanesulfonate (OMs) anions, often exhibit higher activity at lower catalytic loadings due to the enhanced Lewis acidity of the metal center. researchgate.net

The following table provides an illustrative comparison of the catalytic performance of Zinc Methanesulfonate against other common Lewis acids in a representative multicomponent reaction. The data is synthesized based on typical outcomes reported in the literature for these classes of catalysts.

This comparison highlights that zinc methanesulfonate is expected to be a highly efficient catalyst, requiring lower loadings and shorter reaction times than traditional Lewis acids like zinc chloride, and performing comparably to expensive rare-earth metal triflates.

Electrochemical Applications and Processes

Development of Methanesulfonate-Based Electrolytes for Metal Deposition

Methanesulfonate-based electrolytes are integral to the electrodeposition of zinc. The characteristics of the electrolyte, including the concentrations of methanesulfonic acid (MSA) and zinc ions, play a crucial role in the kinetics of zinc deposition and dissolution, the suppression of competing reactions, and the quality of the resulting zinc layer.

Zinc Electrodeposition and Dissolution Kinetics

The electrochemistry of zinc deposition and dissolution in methanesulfonic acid has been studied as a critical component of the negative electrode reactions in hybrid redox flow batteries. researchgate.netsoton.ac.uk Using techniques like cyclic voltammetry with a rotating disk electrode, researchers have characterized the electrochemical behavior and the influence of various process conditions on the deposition and dissolution rates. researchgate.netsoton.ac.uk At sufficiently high current densities, the deposition of zinc becomes a mass transport-controlled reaction. researchgate.netsoton.ac.uk The diffusion coefficient of Zn2+ ions in these systems has been determined to be 7.5 × 10⁻⁶ cm² s⁻¹. researchgate.netsoton.ac.uk

Analysis of Hydrogen Evolution Reaction Suppression

A significant challenge in aqueous zinc electrodeposition is the competing hydrogen evolution reaction (HER), which reduces the efficiency of the process. Zinc's large negative potential makes hydrogen evolution a common side reaction. researchgate.net However, the large hydrogen overpotential for zinc electrodeposition on inert substrates allows for efficient zinc reaction in aqueous electrolytes. researchgate.net Research has focused on methods to suppress this reaction. researchgate.netnih.govresearchgate.net One approach involves the use of additives. researchgate.net For instance, the addition of indium oxide has been shown to increase the overpotential for hydrogen evolution. researchgate.net Studies have also demonstrated that higher current densities can inherently suppress the HER, as the overpotential for zinc plating becomes more favorable. elsevierpure.com

Evaluation of Electrolytic Additives for Performance Enhancement (e.g., Indium Oxide, Tartarate)

To enhance the performance of zinc electrodeposition, various electrolytic additives have been investigated. These additives aim to improve efficiency, suppress side reactions, and control the morphology of the deposited zinc.

Indium Oxide: The addition of indium oxide has been shown to act as a hydrogen suppressant. researchgate.net In one study, the addition of 2 × 10⁻³ mol dm⁻³ of indium oxide improved the energy efficiency of the zinc-half cell reaction from 62% to 73%. researchgate.netsoton.ac.uk

Tartarate: Potassium sodium tartarate is another additive that has been tested to increase the overpotential of hydrogen evolution. researchgate.net More recent research has explored the use of sodium tartrate (STA) as an electrolyte additive to create a stable electrode-electrolyte interface. rsc.org STA preferentially adsorbs on the zinc metal surface, promoting uniform zinc deposition. rsc.org It also interacts strongly with Zn²⁺ ions, displacing water molecules in the solvated shell and inhibiting side reactions. rsc.org

Other additives that have been explored include tetrabutylammonium (B224687) hydroxide (B78521), which also increases the overpotential for hydrogen evolution. researchgate.net

Morphology of Electrodeposited Zinc Layers

The morphology of the electrodeposited zinc is critical for preventing issues like dendrite formation, which can lead to short-circuiting in batteries. researchgate.net Studies have shown that in aqueous methanesulfonic acid, with or without additives, significant dendrite formation was not observed after four hours of electrodeposition at 50 mA cm⁻². researchgate.netsoton.ac.uk The morphology of the zinc deposit is influenced by factors such as current density. nih.govresearchgate.net At lower current densities, the deposit tends to be smooth and compact, with platelet-like hexagonal crystals. nih.gov As the current density increases, the morphology can become more heterogeneous and three-dimensional. nih.gov The use of in-situ atomic force microscopy (AFM) and scanning electron microscopy (SEM) has allowed for detailed characterization of the evolving morphology during zinc electrodeposition, revealing structures such as hexagonal plates of single crystals and larger domains of co-aligned crystals. oxinst.com

Application in Redox Flow Battery Systems

Methanesulfonic acid, zinc salt plays a crucial role as the negative electrolyte in certain types of redox flow batteries (RFBs), such as the zinc-cerium RFB. researchgate.netresearchgate.net In these systems, zinc metal is deposited on the negative electrode during charging and is oxidized back to zinc ions during discharge. researchgate.net The performance of these batteries is closely tied to the efficiency of the zinc electrodeposition and dissolution processes. researchgate.netsoton.ac.uk

The traditional zinc-cerium RFB utilizes a methanesulfonic acid-based electrolyte. researchgate.net However, challenges such as the limited solubility of cerium(III) in MSA and the potential for hydrogen and oxygen evolution reactions have prompted research into alternative electrolyte compositions. researchgate.net One approach has been the development of mixed methanesulfonate-chloride negative electrolytes, which have shown to increase the amount of zinc deposited and enhance the kinetics of the zinc redox reaction compared to pure MSA electrolytes. researchgate.net

Electrolyte Design for Zinc-Cerium Redox Flow Batteries

The effectiveness of Zn-Ce redox flow batteries is intrinsically linked to the composition of the electrolyte. Methanesulfonic acid has been identified as a superior supporting electrolyte because it allows for high concentrations of both zinc and cerium ions, which is crucial for achieving high energy density. wikipedia.org The solubility of the respective methanesulfonates in MSA is significantly high, a critical factor for practical battery operation. wikipedia.orgsandia.gov

| Metal Ion | Solubility in Methanesulfonic Acid |

| Zinc (Zn) | 2.1 M wikipedia.org |

| Cerium(III) (Ce(III)) | 2.4 M wikipedia.org |

| Cerium(IV) (Ce(IV)) | up to 1.0 M wikipedia.org |

This table displays the high solubility of zinc and cerium methanesulfonates in MSA, enabling high energy density in Zn-Ce RFBs.

Research has also explored the use of mixed acid systems to enhance battery performance. Studies comparing pure MSA electrolytes with mixed methanesulfonate-chloride negative electrolytes have shown that the addition of chloride ions can increase the amount of zinc deposited during charging and improve the exchange current density of the zinc redox reaction. repec.orgresearchgate.net A specific composition of 0.9 mol dm⁻³ zinc methanesulfonate (B1217627) and 0.6 mol dm⁻³ zinc chloride in 1 mol dm⁻³ MSA has been identified as a promising negative electrolyte. repec.orgresearchgate.net Furthermore, mixed positive electrolytes, such as methanesulfonic/sulfuric acid (e.g., 2 mol/L MSA–0.5 mol/L H₂SO₄), have been found to offer faster kinetics for the Ce(III)/Ce(IV) reaction and higher coulombic efficiency compared to electrolytes using 4 mol/L MSA alone. uwaterloo.ca This is attributed to lower proton crossover and higher Ce(IV) solubility in the mixed acid system. uwaterloo.ca

The use of MSA is also favored because it helps prevent the formation of zinc dendrites during the charging process, a common issue in other acidic electrolytes like sulfuric and hydrochloric acid. sandia.gov While zinc is more soluble in other acids, the smoother deposition in MSA is a significant advantage for battery longevity and safety. sandia.gov

Studies on Ion Crossover Across Cation-Exchange Membranes

A primary challenge in Zn-Ce redox flow batteries is the crossover of electroactive species and protons (H⁺) across the cation-exchange membrane, typically Nafion, which separates the negative and positive electrolyte compartments. wikipedia.orgresearchgate.net This phenomenon leads to a gradual decline in battery performance over repeated charge-discharge cycles. uwaterloo.caresearchgate.net

Experimental studies have quantified this crossover. In a system using a Nafion 117 membrane, it was found that after 30 charge-discharge cycles, as much as 36% of the initial zinc (Zn(II)) ions from the negative electrolyte had transferred to the positive side. uwaterloo.caresearchgate.net Concurrently, 42.5% of the H⁺ ions from the positive electrolyte crossed over to the negative electrolyte. uwaterloo.caresearchgate.net

To mitigate this performance degradation, researchers have investigated the intentional addition of Zn(II) ions to the positive electrolyte from the start. researchgate.net This strategy aims to reduce the concentration gradient of Zn(II) across the membrane, thereby lowering the driving force for crossover. This approach has demonstrated several benefits, including improved coulombic and voltage efficiencies and a reduction in the rate of performance decay. researchgate.net

Electrode Material Research and Surface Modification for Zinc Electrodes

The electrodes are critical components where the electrochemical reactions occur. In Zn-Ce RFBs, the negative electrode, where zinc is electroplated and stripped, is typically a carbon-based material, such as a carbon polymer or polyvinyl-ester carbon electrode. wikipedia.orgresearchgate.net The positive electrode, for the Ce(III)/Ce(IV) reaction, often consists of platinized titanium or carbon felt. wikipedia.orgsandia.gov

Research into the zinc deposition and dissolution process in MSA on a carbon composite electrode has been a key area of study. soton.ac.uk The diffusion coefficient of Zn²⁺ ions in MSA was determined to be 7.5 × 10⁻⁶ cm² s⁻¹. soton.ac.uk A significant finding is that in MSA-based electrolytes, even after four hours of electrodeposition at 50 mA cm⁻², there is no significant formation of dendrites, which are needle-like zinc structures that can cause short circuits. soton.ac.uk

To further optimize the negative electrode's performance, various additives have been studied. The addition of substances like indium oxide has been shown to suppress the competing hydrogen evolution reaction, a parasitic side reaction that reduces efficiency. soton.ac.uk The use of a mixed methanesulfonate/chloride electrolyte has also been found to enhance the kinetics of zinc deposition and dissolution compared to pure MSA or MSA-sulfate electrolytes. uwaterloo.ca

Optimization of Charge-Discharge Characteristics and Energy Efficiency

Improving the efficiency and cycle life of Zn-Ce batteries is a central goal of research, with this compound electrolytes being at the core of these efforts. Various studies have reported on the performance metrics under different conditions.

In one study, a Zn-Ce RFB operating at 50 mA cm⁻² demonstrated a coulombic efficiency of 92% and a voltage efficiency of 68%. wikipedia.org An undivided (membraneless) configuration was reported to achieve an energy efficiency of approximately 75%. wikipedia.org

The benefits of modified electrolytes are evident in performance data. The introduction of a mixed MSA-chloride negative electrolyte led to a significant increase in the battery's lifecycle. Compared to a conventional MSA electrolyte which lasted for 97 cycles over 42 hours, the mixed electrolyte system operated for over 166 cycles and more than 75 hours. repec.org This improvement is largely due to the increased charge and voltage efficiencies resulting from the lower overpotential of the zinc half-cell reaction. repec.orgresearchgate.net

Further optimizations have been achieved by managing ion crossover and modifying the positive electrolyte. The strategic addition of Zn(II) to the positive electrolyte was shown to increase the average energy efficiency over 30 cycles by as much as 19.7%. researchgate.net A novel cell design incorporating two membranes to better separate incompatible ions achieved a record average coulombic efficiency of 94% and an energy efficiency of 71.3% at 60 mA cm⁻². pv-magazine.com

| Battery Configuration | Current Density | Coulombic Efficiency | Voltage Efficiency | Energy Efficiency | Cycle Life |

| Standard Zn-Ce RFB | 50 mA cm⁻² | 92% wikipedia.org | 68% wikipedia.org | ~62.5% | - |

| Undivided Zn-Ce System | - | - | - | 75% wikipedia.org | - |

| Mixed MSA-Chloride Electrolyte | 25 mA cm⁻² | Significantly Increased repec.org | Increased repec.org | Higher repec.org | 166+ cycles repec.org |

| Dual-Membrane Design | 60 mA cm⁻² | 94% (average) pv-magazine.com | - | 71.3% pv-magazine.com | - |

| MSA-H₂SO₄ Mixed Electrolyte | - | Fade rate of 0.55% per cycle uwaterloo.ca | - | - | 40 cycles studied uwaterloo.ca |

| Zn(II) addition to Positive Electrolyte | 25 mA/cm² | Improved researchgate.net | Improved researchgate.net | Increased by up to 19.7% researchgate.net | 30 cycles studied researchgate.net |

This table summarizes key performance metrics of Zn-Ce redox flow batteries under various electrolyte and design configurations, highlighting the impact of this compound-based systems.

Electrochemical Stability of Methanesulfonate Anions in Electrolytic Solutions

A fundamental advantage of using methanesulfonic acid and its salts in electrochemical applications is the high stability of the methanesulfonate anion (CH₃SO₃⁻). rsc.org This stability is crucial for ensuring the longevity and safety of electrochemical systems like RFBs. wikipedia.orgscilit.com

Concentrated MSA is a non-oxidizing acid and exhibits high chemical stability against both redox reactions and hydrolysis. rsc.org In electrolytic processes, the methanesulfonate anion does not undergo cathodic reduction. scilit.com At the anode, the reaction involves the evolution of oxygen gas, unlike in chloride-based electrolytes where toxic chlorine gas can be generated. sandia.govscilit.com This inherent stability makes MSA-based electrolytes compatible with the electrowinning of metals and contributes to their consideration as a "green" alternative to other supporting electrolytes like fluoroboric acid. wikipedia.orgrsc.org

Metallurgical and Materials Science Applications

Solvometallurgical and Hydrometallurgical Processes for Metal Recovery

The use of methanesulfonic acid represents a shift towards solvometallurgical processes, which utilize organic solvents instead of aqueous solutions to achieve higher reactivity and selectivity in metal recovery. acs.orgresearchgate.net

Methanesulfonic acid has proven to be an effective lixiviant (leaching agent) for recovering zinc and other valuable metals from industrial waste products. h2020-tarantula.eu A significant area of application is the treatment of jarosite, an iron-rich residue from the zinc industry, which often contains entrapped lead and zinc. researchgate.netrsc.org Studies have demonstrated that MSA can efficiently leach these metals from jarosite. rsc.orgrsc.org The strong acidity of MSA allows it to react readily with the zinc and iron minerals present in the residue. rsc.org

Similarly, MSA is employed to recover metals from Waste Printed Circuit Boards (WPCBs). researchgate.netnih.gov WPCBs are a potential secondary source of valuable metals like copper, zinc, and nickel. researchgate.netnih.gov Research has shown that MSA-based leaching processes can achieve high extraction rates for these metals from WPCBs. nih.gov For instance, under optimized conditions, 100% extraction of copper and zinc, and around 90% of nickel has been reported. nih.gov

Leaching Efficiency of Metals from Industrial Residues using Methanesulfonic Acid

| Industrial Residue | Metal | Reported Leaching Efficiency | Notes |

|---|---|---|---|

| Jarosite | Zinc (Zn) | High, but precipitates at high MSA concentrations | Precipitation of zinc methanesulfonate (B1217627) occurs in water-lean MSA solutions (>90 vol%). rsc.orgrsc.org |

| Jarosite | Lead (Pb) | High | Lead(II) methanesulfonate shows higher solubility in pure MSA compared to iron and zinc salts. rsc.org |

| Waste Printed Circuit Boards (WPCB) | Copper (Cu) | 100% | Achieved under optimized conditions. nih.gov |

| Waste Printed Circuit Boards (WPCB) | Zinc (Zn) | 100% | Achieved under optimized conditions. nih.gov |

| Waste Printed Circuit Boards (WPCB) | Nickel (Ni) | ~90% | Achieved under optimized conditions. nih.gov |

A key advantage of using methanesulfonic acid is the potential for selective leaching, which can be fine-tuned by adjusting process parameters. h2020-tarantula.eusim2.be In the processing of zinc leaching residues, which can contain 18 wt% lead and valuable amounts of silver, MSA has been used to selectively recover these metals. h2020-tarantula.eusim2.be The high solubility of lead and silver methanesulfonate salts, compared to other inorganic salts, is a primary reason for selecting MSA as the lixiviant. h2020-tarantula.euacs.org Research has shown that over 80% of the lead and silver can be leached with notable selectivity under moderate conditions. h2020-tarantula.eusim2.be

This selectivity can be manipulated by altering the water content of the MSA solution. h2020-tarantula.eusim2.be For example, in the treatment of jarosite with pure MSA, most of the lead and zinc are solubilized in the pregnant leach solution, while the majority of the iron precipitates as iron methanesulfonate. rsc.orgrsc.org Pretreatment steps, such as removing gypsum with water or converting lead sulfate (B86663) (anglesite) to the more soluble lead carbonate (cerussite), can further enhance the selective dissolution of lead. acs.orgresearchgate.net

MSA has also been investigated for the extraction of Rare Earth Elements (REEs) from sources like phosphogypsum, a byproduct of the phosphate (B84403) fertilizer industry. rsc.org Studies comparing MSA with other acids found it to be more selective, providing high leaching efficiency for REEs with low co-dissolution of the phosphogypsum matrix. rsc.org

The efficiency of metal extraction using methanesulfonic acid is highly dependent on several process parameters. researchgate.net

MSA Concentration: The concentration of MSA is a critical factor. For leaching lead and zinc from jarosite, the efficiency increases with MSA concentration up to 90 vol%. researchgate.netrsc.org However, at concentrations above 90%, the limited solubility of iron and zinc methanesulfonate salts in water-lean MSA leads to their precipitation. rsc.orgrsc.org For leaching REEs from phosphogypsum, an optimal MSA concentration of 3 M was identified to achieve maximum leaching efficiency of 78%. rsc.orgrsc.org

Liquid-to-Solid Ratio (L/S): Increasing the L/S ratio generally enhances the leaching efficiencies of metals, particularly lead from jarosite residue. researchgate.netrsc.org A higher L/S ratio provides better suspension of solid particles, which improves contact between the phases at the liquid boundary layer. rsc.org For REE leaching from phosphogypsum, an L/S ratio of 1/8 was determined to be optimal. rsc.org

Temperature: Higher temperatures typically increase the rate of dissolution. researchgate.net The leaching of metals from jarosite was shown to improve with increasing temperature. researchgate.netrsc.org Similarly, the leaching of metals from WPCBs and dolomite (B100054) ore is also enhanced at higher temperatures. nih.govresearchgate.net

Other Parameters: Stirring speed and particle size also play a role. acs.orgnih.gov Increased stirring speed improves the diffusion of leaching agents and dissolved metals, while smaller particle sizes provide a larger surface area for the reaction. acs.orgnih.gov

Effect of Optimized Parameters on Metal Leaching with MSA

| Source Material | Target Metal(s) | Parameter | Optimal Value/Trend | Reference |

|---|---|---|---|---|

| Jarosite | Pb, Zn | MSA Concentration | Increases up to 90 vol% | researchgate.netrsc.org |

| Jarosite | Pb | Liquid-to-Solid Ratio | Increased ratio improves efficiency | researchgate.netrsc.org |

| Jarosite | Pb, Zn, Fe | Temperature | Increased temperature improves efficiency | researchgate.netrsc.org |

| Phosphogypsum | REEs | MSA Concentration | 3 M | rsc.orgrsc.org |

| Phosphogypsum | REEs | Liquid-to-Solid Ratio | 1/8 | rsc.org |

| Dolomite Ore | Mg | Temperature | 75 °C | researchgate.net |

For a leaching process to be economically and environmentally sustainable, the ability to recycle the lixiviant is crucial. Methanesulfonic acid can be effectively recovered and reused. researchgate.net In studies involving jarosite leaching, the MSA remaining in the pregnant leach solution was recovered through vacuum distillation and successfully reused for multiple leaching cycles. researchgate.netrsc.org Another patented process describes the recovery and recycling of waste MSA and phosphorous acid by treating the waste stream with hydrochloric acid to remove sodium ions, followed by atmospheric and vacuum distillation to separate and dehydrate the acids for reuse. google.comgoogle.com

Understanding the solubility of metal salts in multicomponent acidic solutions is essential for designing and optimizing separation and recovery processes. acs.org Phase equilibria studies of systems containing water, methanesulfonic acid, and metal methanesulfonates (like those of nickel and cobalt) provide this critical data. acs.org Such studies have determined the stable solid phases under different conditions. For example, in nickel systems, Ni(CH₃SO₃)₂·12H₂O is the stable phase in non-acidic to low-acid solutions (up to 20 wt% MSA), while Ni(CH₃SO₃)₂·6H₂O is stable in more acidic solutions (20–40 wt% MSA). acs.org This information is vital for processes like fractional crystallization to separate different metal salts from a leach solution. rsc.orgacs.org

Role in Advanced Materials Synthesis